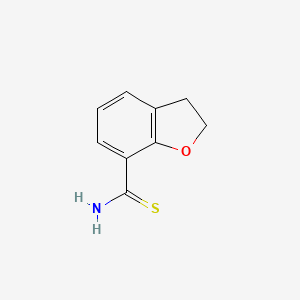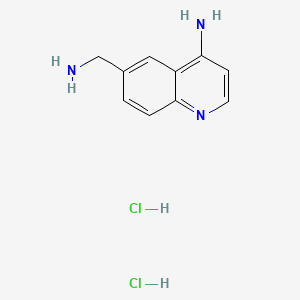![molecular formula C20H25N3O2 B13587226 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenoxyethyl group and an acetamide moiety linked to a phenyl group. Its structural complexity allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-phenoxyethyl chloride under basic conditions to form 4-(2-phenoxyethyl)piperazine.
Acylation Reaction: The intermediate is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used to treat benign prostatic hyperplasia, also containing a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a phenoxyethyl group and an acetamide moiety linked to a piperazine ring sets it apart from other compounds with similar core structures.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C20H25N3O2/c24-20(21-18-7-3-1-4-8-18)17-23-13-11-22(12-14-23)15-16-25-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,21,24) |
Clave InChI |
NEZKKGRUTJJKQO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



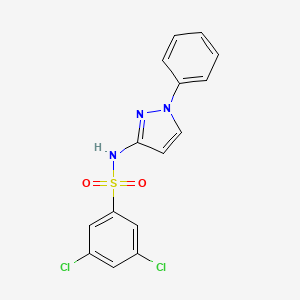
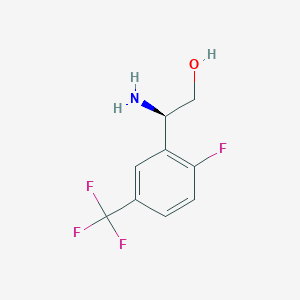
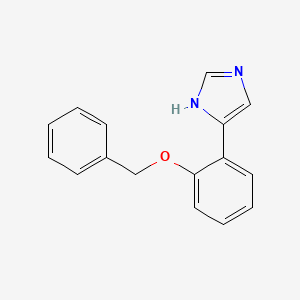
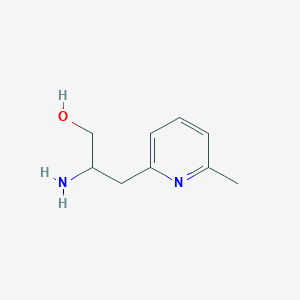
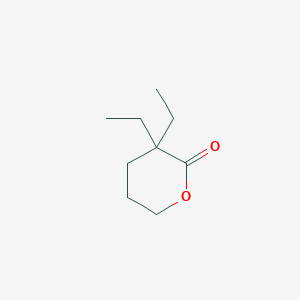
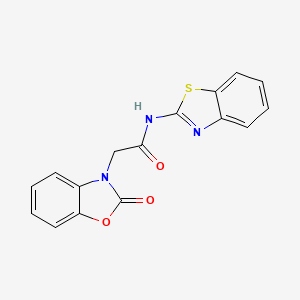
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
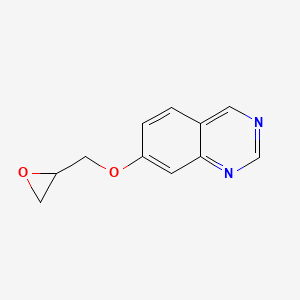
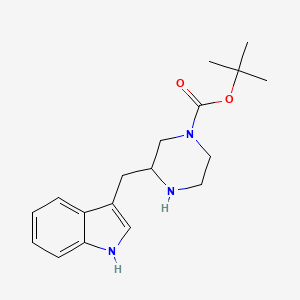
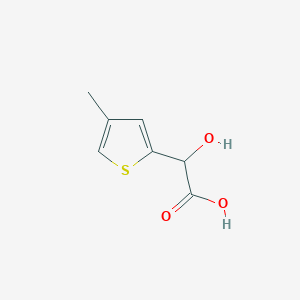
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
